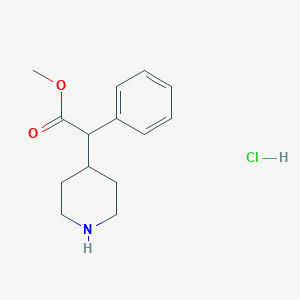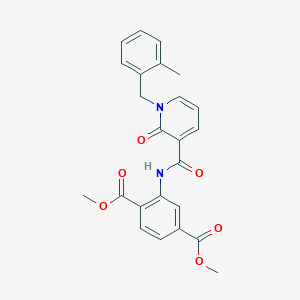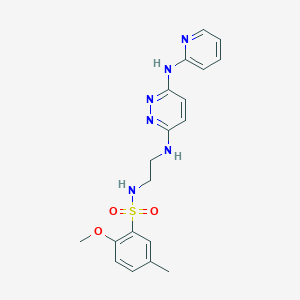
Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride” is a chemical compound with the CAS Number: 2567498-27-3 . It has a molecular weight of 283.8 and is typically in powder form . The IUPAC name for this compound is methyl 2- (piperidin-4-yl)-2- (p-tolyl)acetate hydrochloride .
Physical And Chemical Properties Analysis
This compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in physical form .Applications De Recherche Scientifique
Anticancer Potential
Piperidine derivatives have garnered attention in cancer research due to their diverse pharmacophoric features. EN300-27100529 may play a role in inhibiting cancer cell growth or metastasis. Researchers are exploring its potential as an anticancer agent, although further studies are needed .
Antiviral Activity
EN300-27100529 could be valuable in combating viral infections. Its structural features may interfere with viral replication or entry mechanisms. Investigating its antiviral properties could lead to novel therapeutic strategies .
Antimalarial Applications
Piperidine-based compounds have shown promise in antimalarial drug development. EN300-27100529 might contribute to this field by targeting Plasmodium parasites. Researchers are keen on understanding its efficacy and safety .
Antimicrobial Effects
EN300-27100529’s piperidine scaffold could be harnessed for antimicrobial purposes. It may inhibit bacterial growth or disrupt microbial membranes. Further studies will elucidate its specific mechanisms and potential applications .
Antifungal Properties
Exploring EN300-27100529’s antifungal activity is essential. Piperidine derivatives often exhibit antifungal effects by interfering with fungal cell walls or enzymes. Researchers are investigating its potency against various fungal pathogens .
Antihypertensive Potential
Piperidine-containing compounds have been studied for their antihypertensive effects. EN300-27100529 might modulate blood pressure by interacting with relevant receptors or pathways. Clinical trials could shed light on its efficacy .
Analgesic Applications
EN300-27100529’s piperidine moiety could contribute to pain management. Researchers are exploring its analgesic properties, aiming to develop safer and more effective pain relievers .
Anti-Inflammatory Activity
Compounds containing piperidine and morpholine moieties have demonstrated anti-inflammatory effects . EN300-27100529 might be a candidate for treating inflammatory conditions, although further investigations are necessary.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-phenyl-2-piperidin-4-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-5-3-2-4-6-11)12-7-9-15-10-8-12;/h2-6,12-13,15H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMFOZNJYLXPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCNCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)
![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673023.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2673029.png)
![N-(4-(methylthio)benzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2673030.png)
![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2673031.png)

![N-(2,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2673034.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2673036.png)
![1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone](/img/structure/B2673037.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2673039.png)